molecular formula C8H11BO3 B1586126 2-Ethoxyphenylboronic acid CAS No. 213211-69-9

2-Ethoxyphenylboronic acid

Cat. No. B1586126
M. Wt: 165.98 g/mol
InChI Key: DGFCTCGCMKEILT-UHFFFAOYSA-N
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Description

2-Ethoxyphenylboronic acid, also known as 2-EBPBA, is a versatile and important reagent used in laboratory experiments. It is a boronic acid derivative, with a phenyl ring attached to an ethoxy group. The ethoxy group has two oxygen atoms and six hydrogen atoms, while the phenyl ring has six carbon atoms and six hydrogen atoms. 2-EBPBA is used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Monomeric Structure Design

Cyrański et al. (2012) explored the crystal structure of various ortho-alkoxyphenylboronic acids, including 2-ethoxyphenylboronic acid, to design novel boronic acids with monomeric structures. This research aimed to develop unique building blocks for crystal engineering, highlighting the potential of 2-ethoxyphenylboronic acid in advanced material science and molecular design (Cyrański et al., 2012).

Chiral Auxiliaries in Chemistry

Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-ethoxyphenylboronic acid, as a chiral auxiliary for amines and alcohols. This study underscores the importance of similar compounds in enabling chiral recognition and separation in chemical synthesis (Majewska, 2019).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) reported the formation of supramolecular assemblies involving phenylboronic acids, including derivatives similar to 2-ethoxyphenylboronic acid. These assemblies were achieved through hydrogen bonding, indicating potential applications in molecular self-assembly and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Chemistry

Dilek et al. (2015) demonstrated the use of 2-formylphenylboronic acid, a compound closely related to 2-ethoxyphenylboronic acid, in bioorthogonal coupling reactions. This highlights the potential of such compounds in biological tagging and protein conjugation, a key area in biochemistry and molecular biology (Dilek et al., 2015).

Catalysis in Organic Synthesis

Abdo et al. (2010) researched the use of 2-ethoxyethaneseleninic acid, a compound structurally similar to 2-ethoxyphenylboronic acid, in electrophilic aromatic selenylation. This work suggests the potential of 2-ethoxyphenylboronic acid in catalyzing similar reactions in organic synthesis (Abdo et al., 2010).

properties

IUPAC Name

(2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFCTCGCMKEILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370564
Record name 2-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenylboronic acid

CAS RN

213211-69-9
Record name 2-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
EB Sas, E Kose, M Kurt, M Karabacak - Spectrochimica Acta Part A …, 2015 - Elsevier
In this study, the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of 5-bromo-2-ethoxyphenylboronic acid (5Br2EPBA) are recorded in the solid …
Number of citations: 34 www.sciencedirect.com
MK Cyrański, P Klimentowska, A Rydzewska… - …, 2012 - pubs.rsc.org
… Due to convergence problems in the case of the latter systems (except for dimers of phenylboronic acid, 2-methoxyphenylboronic acid 2-ethoxyphenylboronic acid) all systems were …
Number of citations: 36 pubs.rsc.org
MK Lakshman, PF Thomson, MA Nuqui… - Organic …, 2002 - ACS Publications
… we have reported that 2-ethoxyphenylboronic acid undergoes … Analogous to the reaction with 2-ethoxyphenylboronic acid, … acid compared to 2-ethoxyphenylboronic acid is perhaps …
Number of citations: 91 pubs.acs.org
GKS Prakash, MD Moran, T Mathew, GA Olah - Journal of Fluorine …, 2009 - Elsevier
… to note the behavior of 2-ethoxyphenylboronic acid and 2,4,6-trimethylphenylboronic acid, both electron rich substrates, towards this reaction; 2-ethoxyphenylboronic acid gave 2-…
Number of citations: 23 www.sciencedirect.com
D BİLGE - jag.journalagent.com
… spectra of free 3,4-dichlorophenylboronic acid [18], 2,4- and 2,6-dimethoxyphenylboronic acid [19],[20], 2,3-difluorophenylboronic acid [21] and 5-bromo-2ethoxyphenylboronic acid [28] …
Number of citations: 6 jag.journalagent.com
D Bilge - Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi, 2019 - dergipark.org.tr
… spectra of free 3,4-dichlorophenylboronic acid [18], 2,4- and 2,6-dimethoxyphenylboronic acid [19],[20], 2,3-difluorophenylboronic acid [21] and 5-bromo-2ethoxyphenylboronic acid [28] …
Number of citations: 5 dergipark.org.tr
MK Lakshman, JH Hilmer, JQ Martin… - Journal of the …, 2001 - ACS Publications
… molar equivalence of 2-ethoxyphenylboronic acid from 1.5 to … acid, in contrast to 2-ethoxyphenylboronic acid, couples rather … of the anomalous reaction with 2-ethoxyphenylboronic acid. …
Number of citations: 123 pubs.acs.org
M Mojzych, M Ceruso, A Bielawska, K Bielawski… - Bioorganic & Medicinal …, 2015 - Elsevier
… beginning the known pyrazolo[4,3-e][1,2,4]triazines 9a–f, prepared according to our previously developed procedure, 21 were subjected to the reaction with 2-ethoxyphenylboronic acid …
Number of citations: 44 www.sciencedirect.com
MK Lakshman - Journal of organometallic chemistry, 2002 - Elsevier
… equivalents of each were used, 2-ethoxyphenylboronic acid presented an unusual case. Under … On the other hand, increasing the molar equivalence of 2-ethoxyphenylboronic acid from …
Number of citations: 98 www.sciencedirect.com
M Mojzych, A Bielawska, K Bielawski, M Ceruso… - Bioorganic & Medicinal …, 2014 - Elsevier
… aza-sildenafil analogues 4a–j was achieved starting from 1,3-dimethyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine (1) 18 which was reacted 19 with 2-ethoxyphenylboronic acid …
Number of citations: 45 www.sciencedirect.com

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